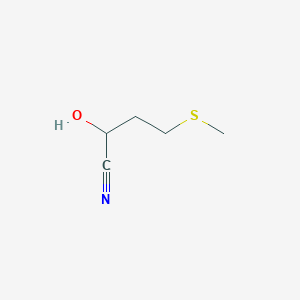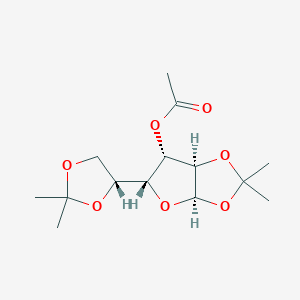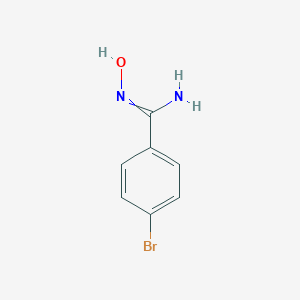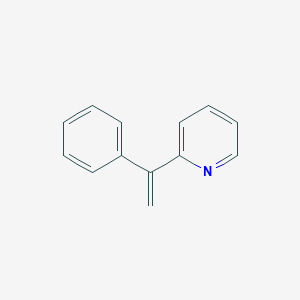
2-(1-Phenylethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. 2-PEP has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylethenyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, making it a potential candidate for the development of novel anticancer drugs.
Wirkmechanismus
The exact mechanism of action of 2-(1-Phenylethenyl)pyridine is not fully understood. However, it has been proposed that 2-(1-Phenylethenyl)pyridine exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2-(1-Phenylethenyl)pyridine has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
2-(1-Phenylethenyl)pyridine has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Phenylethenyl)pyridine in lab experiments is its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine is relatively easy to synthesize, making it an accessible compound for researchers. One limitation of using 2-(1-Phenylethenyl)pyridine in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-Phenylethenyl)pyridine. One direction is the development of novel therapeutic agents based on the structure of 2-(1-Phenylethenyl)pyridine. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Phenylethenyl)pyridine and its potential therapeutic applications. Furthermore, the development of novel synthesis methods for 2-(1-Phenylethenyl)pyridine may improve its accessibility for researchers.
Synthesemethoden
2-(1-Phenylethenyl)pyridine can be synthesized using various methods, including the Knoevenagel condensation reaction and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction of pyridine-2-carboxaldehyde with benzaldehyde in the presence of a base catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of pyridine-2-carboxaldehyde with phosphonate ester in the presence of a base catalyst.
Eigenschaften
CAS-Nummer |
15260-65-8 |
|---|---|
Produktname |
2-(1-Phenylethenyl)pyridine |
Molekularformel |
C13H11N |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-10H,1H2 |
InChI-Schlüssel |
WLFQFTSISRWCNV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Andere CAS-Nummern |
15260-65-8 |
Synonyme |
2-(1-Phenylethenyl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
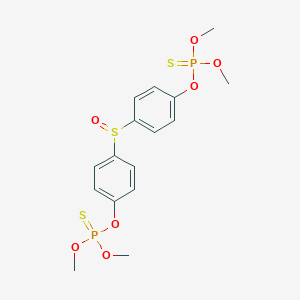

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
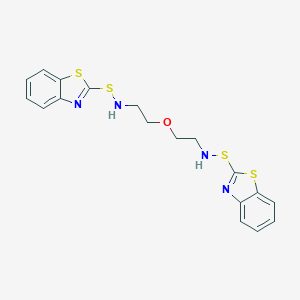
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
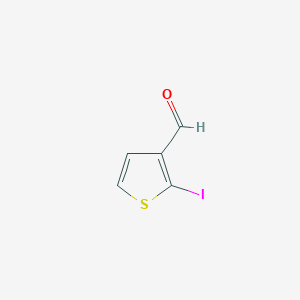
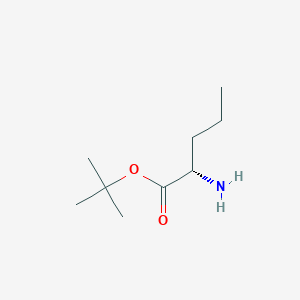
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
